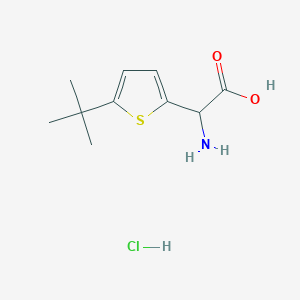
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide, also known as DMFPYC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinecarboxamide derivatives and has been extensively studied for its pharmacological properties and mechanism of action.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide acts as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes responsible for the breakdown of acetylcholine in the brain. By inhibiting these enzymes, N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide increases the levels of acetylcholine in the brain, which is essential for proper cognitive function. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide also acts on the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It also exhibits anti-inflammatory and analgesic effects, making it a potential candidate for pain management. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been shown to increase the levels of acetylcholine in the brain, which is essential for proper cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has several advantages in the laboratory setting. It is a stable compound that can be easily synthesized with a high yield and purity. It also exhibits potent pharmacological effects at low concentrations, making it a cost-effective candidate for further research. However, N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has some limitations, such as its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide. One potential direction is the development of novel N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide derivatives with improved solubility and pharmacological properties. Another direction is the investigation of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide's potential as a therapeutic agent for other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide-based drug delivery systems could improve its effectiveness and reduce potential side effects.
Métodos De Síntesis
The synthesis of N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide involves the reaction of 2,3-dimethylbenzoyl chloride with 3-fluorobenzyl amine in the presence of a base, followed by the addition of pyrrolidinecarboxylic acid. This reaction yields N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide as a white solid with a high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)-1-pyrrolidinecarboxamide has also been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for pain management.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-13-6-3-9-17(14(13)2)21-19(23)22-11-5-10-18(22)15-7-4-8-16(20)12-15/h3-4,6-9,12,18H,5,10-11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTBLBJINZKDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCCC2C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(3-fluorophenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)
![N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6137279.png)

![1-(mesityloxy)-3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-propanol dihydrochloride](/img/structure/B6137294.png)

![1-(3-{3-[(cyclooctylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6137318.png)

![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-[1-methyl-2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6137332.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B6137338.png)
![2-benzyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6137345.png)
![2-methoxy-3-({3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6137352.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B6137355.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorobenzyl)acetamide](/img/structure/B6137377.png)